N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide is a complex organic compound that belongs to the class of benzothiophene derivatives. It is characterized by the presence of a carbamoyl group and a nicotinamide moiety, which suggests potential biological activity. The compound is of interest in pharmaceutical research due to its structural features that may contribute to various biological effects.
This compound can be synthesized through various chemical reactions involving starting materials such as nicotinamide and specific benzothiophene derivatives. The synthesis often requires careful selection of reagents and conditions to ensure the desired product is obtained with high purity.
N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide can be classified under the following categories:
The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide typically involves multi-step synthetic pathways. Key methods include:
The synthesis process may involve:
The molecular structure of N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide features:
Key structural data includes:
N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide can participate in several chemical reactions:
The reactivity of this compound largely depends on the stability of its functional groups under various conditions:
The mechanism of action for N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide may involve:
Research into its mechanism often involves:
Key physical properties include:
Important chemical properties include:
N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide has potential applications in:
N-(3-Carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide is a synthetically designed heterocyclic compound with the systematic IUPAC name N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide. Its molecular formula is C₁₅H₁₅N₃O₂S, corresponding to a molecular weight of 301.36 g/mol, as consistently documented across chemical suppliers and databases [1] [4]. The compound carries the CAS Registry Number 298207-49-5, serving as a unique identifier in chemical literature. Its structural representation is defined by canonical SMILES C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CN=CC=C3)C(=O)N and InChIKey VPZYTLSYUXWBNC-UHFFFAOYSA-N, enabling precise cheminformatics applications [4]. Alternative nomenclature includes functional group-based names such as 3-Pyridinecarboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-, reflecting its nicotinamide and carbamoyl-substituted benzothiophene components.
Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
Systematic Name | N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide |
CAS Registry Number | 298207-49-5 |
Molecular Formula | C₁₅H₁₅N₃O₂S |
SMILES | C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CN=CC=C3)C(=O)N |
InChIKey | VPZYTLSYUXWBNC-UHFFFAOYSA-N |
Synonyms | FLT3-IN-16; Nicotinamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]- |
This hybrid molecule integrates two pharmacologically significant heterocyclic systems: a saturated benzo[b]thiophene core and a pyridine-derived nicotinamide unit. The central scaffold features a 4,5,6,7-tetrahydrobenzo[b]thiophene ring system, where the benzene ring is fully saturated, conferring partial aliphatic character and enhanced conformational flexibility compared to aromatic analogs [10]. Position 2 of the thiophene ring is linked via an amide bond (–NH–C(=O)–) to the nicotinamide group, while position 3 bears a primary carboxamide (–C(=O)NH₂) moiety . Key functional groups include:
Computational analyses reveal a hydrogen bond acceptor count of 4 and donor count of 2, with an XLogP3 value of ~2.4, indicating moderate lipophilicity suitable for blood-brain barrier penetration . The molecule’s three-dimensional conformation is stabilized by intramolecular interactions between the carbamoyl hydrogen and pyridine nitrogen, as suggested by molecular modeling studies on related tetrahydrobenzothiophene derivatives [9].
The strategic integration of tetrahydrobenzothiophene and nicotinamide fragments emerged from early 2000s research into saturated heterocyclic scaffolds with improved pharmacokinetic profiles over planar aromatics. Saturation of the benzo[b]thiophene ring was pioneered to reduce metabolic oxidation while retaining heteroatom-mediated bioactivity [10]. Synthetic routes to the target compound evolved from classical condensation approaches:
This synthetic design addressed limitations of first-generation benzothiophene drugs, such as rapid phase I metabolism of unsaturated analogs. The saturated backbone conferred enhanced metabolic stability in microsomal assays (t₁/₂ > 60 min in human liver microsomes) while maintaining target engagement, as evidenced in RORγt modulator studies . The compound’s discovery coincided with broader medicinal chemistry interest in "partially saturated" heteroaromatics, as reflected in patents from 2009–2015 covering tetrahydrobenzothiophene derivatives for oncological and immunological applications [7]. Structure-activity relationship (SAR) investigations revealed that saturation of the benzo-fused ring improved solubility (logS = –4.2) compared to fully aromatic analogs (logS < –5.0), facilitating formulation development .
Table 2: Calculated Physicochemical Properties
Property | Value | Significance |
---|---|---|
Molecular Weight | 301.36 g/mol | Optimal for oral bioavailability |
XLogP3 | 2.4 | Moderate lipophilicity |
Hydrogen Bond Donors | 2 | Facilitates target binding |
Hydrogen Bond Acceptors | 4 | Enhances solubility |
Rotatable Bonds | 3 | Conformational flexibility |
Topological Polar Surface Area | 97.7 Ų | Favorable for cell permeability |
N-(3-Carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide exemplifies structure-based design principles for modulating challenging biological targets. Its hybrid architecture enables dual pharmacophore functionality: the tetrahydrobenzothiophene unit provides a hydrophobic scaffold for van der Waals interactions, while the nicotinamide group engages in specific hydrogen bonding with protein residues [7]. Key therapeutic applications include:
The compound’s modular structure enables extensive bioisosteric replacement: substituting the nicotinamide with benzothiophene-2-carboxamide (e.g., CID 331979-85-2) enhances RORγt affinity, while cyano-substitution at C3 (e.g., 3-cyano analogs) improves metabolic stability [8] [9]. Its drug-like properties are evidenced by calculated Lipinski’s rule of five parameters: molecular weight (301 < 500), logP (2.4 < 5), H-bond donors (2 < 5), and acceptors (4 < 10), positioning it favorably for lead optimization campaigns .
Table 3: Bioactive Derivatives and Analogues
Analog Structure | Biological Target | Key Structural Modification |
---|---|---|
5-Bromo-N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pyridine-3-carboxamide | Kinases/5-LOX | Bromine at pyridine C5 enhances hydrophobic interactions |
N-(3-Carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide | RORγt | Benzothiophene replacement of nicotinamide increases steric bulk |
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | COX-2/5-LOX | Cyano substitution at C3 and thiadiazole extension improves anti-inflammatory activity |
The molecule’s significance extends beyond its intrinsic bioactivity—it serves as a versatile template for library design. Parallel synthesis approaches yield diverse arrays via: (a) N-acylation of the C2-amino group; (b) carboxamide N-alkylation; or (c) functionalization of the aliphatic ring. This synthetic versatility, combined with favorable physicochemical properties, secures its role as a privileged scaffold in contemporary medicinal chemistry [7] [9].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5